7-Methylbenzo[d]isoxazol-3-amine 7-Methylbenzo[d]isoxazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1699584-90-1
VCID: VC15818362
InChI: InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)11-10-8(6)9/h2-4H,1H3,(H2,9,10)
SMILES:
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol

7-Methylbenzo[d]isoxazol-3-amine

CAS No.: 1699584-90-1

Cat. No.: VC15818362

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

7-Methylbenzo[d]isoxazol-3-amine - 1699584-90-1

Specification

CAS No. 1699584-90-1
Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
IUPAC Name 7-methyl-1,2-benzoxazol-3-amine
Standard InChI InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)11-10-8(6)9/h2-4H,1H3,(H2,9,10)
Standard InChI Key HSNPIDUOHGWFIO-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C(=NO2)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The core structure of 7-methylbenzo[d]isoxazol-3-amine consists of a bicyclic framework where a benzene ring is fused to an isoxazole moiety. Key structural descriptors include:

PropertyValue
Molecular FormulaC₈H₈N₂O
SMILESCC1=C2C(=CC=C1)C(=NO2)N
InChIInChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)11-10-8(6)9/h2-4H,1H3,(H2,9,10)
InChIKeyHSNPIDUOHGWFIO-UHFFFAOYSA-N
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in DMSO, methanol, acetonitrile

The methyl group at the 7-position and the amine at the 3-position introduce steric and electronic effects that influence reactivity and biological activity .

Spectroscopic and Computational Data

Predicted collision cross sections (CCS) for adducts of 7-methylbenzo[d]isoxazol-3-amine have been calculated, with values ranging from 126.0 Ų for [M+H]+ to 135.8 Ų for [M+K]+ . These metrics are critical for mass spectrometry-based identification in complex matrices.

Synthetic Routes and Methodologies

Modern Innovations

Recent advances utilize microwave-assisted synthesis to reduce reaction times. A study on 3-ethyl-benzo[d]isoxazole sulfonamides demonstrated that microwave irradiation achieved 71–84% yields in 5–6 minutes, compared to 6–8 hours under conventional heating . Adapting such methods with 7-methyl precursors could optimize the synthesis of 7-methylbenzo[d]isoxazol-3-amine.

Pharmacological Applications

Anticancer and Anti-Inflammatory Activity

Curcumin-derived isoxazoles, such as MR 39, demonstrate enhanced COX-2 inhibition and antitumor effects in multidrug-resistant breast cancer cells . The 7-methyl variant’s electron-donating methyl group could modulate binding to hydrophobic enzyme pockets, warranting further investigation.

SupplierPurityPackagingPrice
Crysdot 97%1 g$545
Crysdot 97%5 g$1,240
Crysdot 97%10 g$1,736

GlpBio offers the 5-methyl isomer (CAS 89976-56-7), but users must verify regiochemistry to avoid misidentification .

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